molecular formula C14H17N3O5 B5804125 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide

1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide

Cat. No. B5804125
M. Wt: 307.30 g/mol
InChI Key: RUEKIIBSNYMRRD-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, primarily in the field of neuroscience. It has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide acts as an antagonist of the NMDA receptor by binding to the glycine site, which is involved in the regulation of the receptor. By blocking the glycine site, 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide prevents the activation of the NMDA receptor, which can lead to a decrease in synaptic plasticity and a reduction in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide can reduce the activity of the NMDA receptor, leading to a decrease in synaptic plasticity and a reduction in learning and memory. 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide has also been found to have neuroprotective effects, potentially making it a useful treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity for the glycine site of the NMDA receptor, which allows for targeted manipulation of the receptor. However, 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide's potency as an antagonist may make it difficult to use in certain experiments, as it may completely block the receptor's activity. Additionally, 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide's potential neuroprotective effects may make it difficult to study the effects of NMDA receptor blockade alone.

Future Directions

There are several future directions for research on 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide, including further studies on its mechanism of action and potential use in treating neurodegenerative diseases. Additionally, 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide's specificity for the glycine site of the NMDA receptor may make it a useful tool for studying the role of the receptor in synaptic plasticity and learning and memory. Further research may also explore the potential use of 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide in combination with other drugs to enhance its effects or reduce potential side effects.

Synthesis Methods

1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide can be synthesized using several methods, including the reaction of 4-methoxy-3-nitrobenzoyl chloride with piperidine in the presence of a base, or the reaction of 4-methoxy-3-nitrobenzoic acid with piperidine and carbonyldiimidazole. Both methods result in the formation of 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxamide as a white solid.

properties

IUPAC Name

1-(4-methoxy-3-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-22-12-3-2-10(8-11(12)17(20)21)14(19)16-6-4-9(5-7-16)13(15)18/h2-3,8-9H,4-7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKIIBSNYMRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-3-nitrophenyl)carbonyl]piperidine-4-carboxamide

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